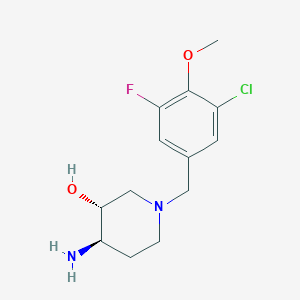
2-(1,3-benzothiazol-2-ylthio)-N-cyclopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazole derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug development. The interest in these compounds lies in their diverse chemical reactivity and the ability to interact with various biological targets.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves condensation reactions, cyclization, and substitutions. For example, a series of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides were synthesized and characterized, showcasing the versatility of benzothiazole compounds in generating bioactive molecules (Yadav et al., 2017).
Molecular Structure Analysis
X-ray crystallography, NMR, and computational methods are commonly used to determine the molecular structure of benzothiazole derivatives. These studies reveal the conformational preferences and molecular interactions critical for their biological activity. For instance, compounds involving 2-(acetonylthio)benzothiazole showcased the role of carbon–sulfur bond cleavage in their synthesis, with structural elucidation provided by NMR and X-ray diffraction (Al-Omran & El-Khair, 2014).
Chemical Reactions and Properties
Benzothiazole derivatives participate in a variety of chemical reactions, including alkylation, acylation, and cycloaddition, reflecting their diverse chemical properties. For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides involved 1,3-dipolar cycloaddition reactions, demonstrating the reactivity of benzothiazole as a functional group in heterocyclic chemistry (Rezki, 2016).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are critical for the compound's bioavailability and stability. Studies involving characterization techniques like FTIR, MS, and elemental analysis provide insights into the physical attributes of these compounds.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and pKa values, are crucial for understanding the behavior of benzothiazole derivatives in biological systems. The determination of acidity constants via UV spectroscopic studies, as seen in the work on N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives, highlights the importance of chemical properties in drug design and pharmacological applications (Duran & Canbaz, 2013).
科学的研究の応用
Antimicrobial and Anticancer Potential
- A study by Yadav et al. (2017) synthesized and evaluated a series of compounds for antimicrobial and anticancer activities. They found significant antimicrobial activity against various pathogens and potent cytotoxicity against the HCT116 cell line, suggesting potential applications in treating infections and cancer (Yadav et al., 2017).
Metabolic Stability Improvement
- Research by Stec et al. (2011) focused on enhancing metabolic stability in related compounds. They identified a compound with similar in vitro potency and in vivo efficacy to an existing inhibitor, while exhibiting improved metabolic stability (Stec et al., 2011).
Corrosion Inhibition
- Hu et al. (2016) synthesized benzothiazole derivatives to study their effect on steel corrosion inhibition in acidic solutions. These derivatives showed high inhibition efficiencies, suggesting their application in corrosion protection (Hu et al., 2016).
Antitumor Prodrug Development
- Bradshaw et al. (2002) explored amino acid prodrugs of benzothiazoles for antitumor properties. They developed water-soluble prodrugs showing promising results in inhibiting tumor growth in preclinical models (Bradshaw et al., 2002).
作用機序
While the specific mechanism of action for “2-(1,3-benzothiazol-2-ylthio)-N-cyclopropylacetamide” is not known, benzothiazoles have been studied for their potential biological activities. They have been found to possess a range of pharmacological properties, including anti-inflammatory, analgesic, anti-bacterial, anti-fungal, anti-oxidant, and anti-microbial activities .
特性
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c15-11(13-8-5-6-8)7-16-12-14-9-3-1-2-4-10(9)17-12/h1-4,8H,5-7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZMJAPRNNVDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-cyclopropylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-ethoxy-3-methoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5537802.png)

![2-(2,4-difluorophenoxy)-N-[(4-methylphenyl)(4-pyridinyl)methyl]acetamide](/img/structure/B5537818.png)
![N-benzylidene-3-[(4-bromobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5537821.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5537841.png)
![2,7,8,9-tetramethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5537851.png)

![4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5537860.png)
![1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine](/img/structure/B5537862.png)
![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)

![5',6',7',8'-tetrahydro-4'H-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazoline]](/img/structure/B5537906.png)

![1-cyclopropyl-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537916.png)